2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as MPMP, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.42 g/mol. MPMP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters and receptors in the brain. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine and norepinephrine in rat brain synaptosomes. In vivo studies have shown that this compound can improve cognitive function in rats with cognitive impairment induced by scopolamine. This compound has also been shown to have antidepressant-like effects in mice subjected to the forced swim test.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for certain receptors and neurotransmitters. This allows researchers to study the effects of these molecules on specific pathways and processes in the brain. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective derivatives of this compound that can be used as lead compounds for drug discovery. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior, as well as its potential for abuse and addiction. Additionally, the role of this compound in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction between 4-methoxyphenylacetic acid and 2-methylphenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield the final product, this compound.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, this compound has been used as a tool to study the role of certain neurotransmitters and receptors in the brain. In drug discovery, this compound has been screened for its potential to act as a lead compound for the development of new drugs.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-3-4-7-17(14)20-19(22)21-13-5-8-18(21)15-9-11-16(23-2)12-10-15/h3-4,6-7,9-12,18H,5,8,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLOROSRRIIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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